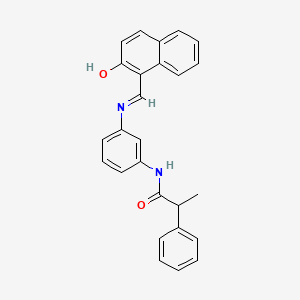

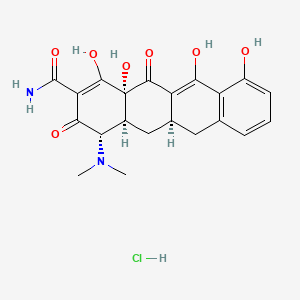

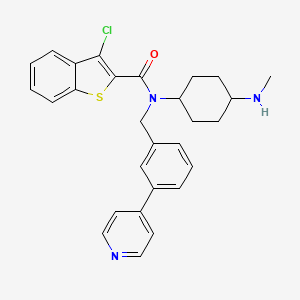

![molecular formula C18H18N2O4S B610743 Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]- CAS No. 188480-50-4](/img/structure/B610743.png)

Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-

Overview

Description

SCH-53870 is an inhibitor of p21-hRas nucleotide exchange in vitro.

Scientific Research Applications

Antibacterial Agents

- Benzenesulfonamide derivatives have been synthesized and found to be potent antibacterial agents against various bacterial strains. They also show moderate to weak enzyme inhibitory potential (Abbasi et al., 2015).

Synthesis and Characterization

- A study on the synthesis of derivatives of 4-hydroxy naphthalen-1-yl benzenesulfonamides showed their potential for antimicrobial activity. These compounds were assessed in vitro by qualitative and quantitative methods, indicating their significance in medicinal chemistry (El-Gaby et al., 2018).

Potential in Cancer Research

- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives exhibited cytotoxic activity towards human cancer cell lines. These compounds showed potential for inducing apoptosis in cancer cells, thus indicating their application in cancer research and therapy (Żołnowska et al., 2016).

Antagonistic Properties

- Research into biphenylsulfonamide endothelin antagonists has revealed the structure-activity relationships of mono- and disubstituted analogues. These findings are crucial for understanding the pharmacology of certain endothelin antagonists, contributing to cardiovascular disease research (Murugesan et al., 1998).

Synthesis and Structural Analysis

- Studies on 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide have detailed its synthesis and structural confirmation. These insights are significant in the field of organic chemistry (Naganagowda & Petsom, 2011).

Insecticidal Activities

- Propargyloxy-naphthalene-sulfonamide derivatives have been found to exhibit notable insecticidal activities. This research opens avenues for developing new insecticides and understanding their mechanisms of action (Zhao et al., 2021).

Carbonic Anhydrase Inhibitors

- Benzenesulfonamide derivatives have been identified as effective carbonic anhydrase inhibitors. These compounds displayed significant seizure protection in animal models, suggesting their potential in treating conditions like epilepsy (Mishra et al., 2017).

Antibacterial Activity of Derivatives

- Research on 1-[2-(4-Aminosulfonylphenyl)Ethyl]-5-Aryl-4-Aroyl-3-Hydroxy-3-Pyrrolin-2-Ones showed their structures and assessed their antibacterial activity, contributing to the field of antibacterial drug discovery (Gein et al., 2015).

Mechanism of Action

Target of Action

SCH-53870, also known as “Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-”, primarily targets the RAS protein . RAS is a type of GTPase, which plays a crucial role in transmitting signals within cells . It is a key player in many cellular processes, including cell proliferation and differentiation .

Mode of Action

SCH-53870 acts as a RAS inhibitor , specifically inhibiting the nucleotide exchange of p21-hRas . This means it interferes with the ability of the RAS protein to switch between its active (GTP-bound) and inactive (GDP-bound) states . By inhibiting this process, SCH-53870 can effectively disrupt the signaling pathways that RAS is involved in .

Biochemical Pathways

The primary biochemical pathway affected by SCH-53870 is the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing various cellular processes such as growth, differentiation, and survival . By inhibiting RAS, SCH-53870 can disrupt this signaling, potentially leading to the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

Factors such as water solubility can influence how well a drug is absorbed and distributed within the body .

Result of Action

The inhibition of RAS by SCH-53870 can lead to significant molecular and cellular effects. By disrupting RAS signaling, this compound can potentially inhibit the proliferation of cells and induce cell death . This makes it a potential candidate for the treatment of diseases characterized by overactive RAS signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of SCH-53870 can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can impact the drug’s ability to bind to its target . Additionally, factors such as pH and temperature can influence the stability of the drug .

Properties

IUPAC Name |

4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-20-16-6-9-18(10-7-16)25(22,23)19-11-12-24-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19-21H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPIAVCIUZNQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions SCH-53870 as a Ras inhibitor. How does this compound interact with Ras, and what are the downstream effects of this interaction?

A1: The abstract states that SCH-53870 inhibits the nucleotide exchange process of Ras []. This process is crucial for Ras activation, where the inactive GDP-bound form exchanges GDP for GTP to become active. While the exact mechanism of action for SCH-53870 isn't detailed in this abstract, it likely binds to the Ras-GDP complex, preventing the release of GDP and subsequent binding of GTP. This inhibition of Ras activation would then disrupt downstream signaling pathways controlled by Ras, ultimately impacting cellular processes like proliferation, which is a key target for anti-cancer therapies.

Q2: The abstract highlights solubility and stability issues with SCH-53870. What strategies could be explored to improve the formulation and address these limitations for potential therapeutic applications?

A2: The abstract states that SCH-53870 has "very low solubility in water and undergoes rapid degradation at room temperature when dissolved in water-DMSO mixtures" []. This instability poses significant challenges for its use as a therapeutic. Several formulation strategies could be explored to overcome these limitations:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

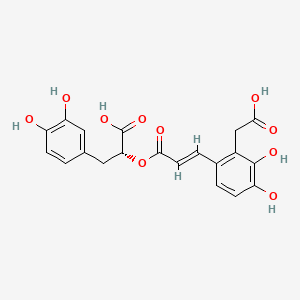

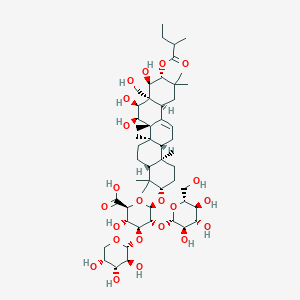

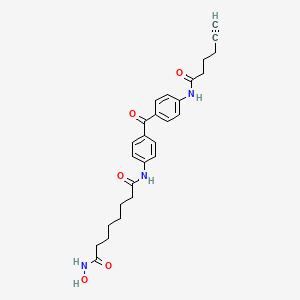

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)

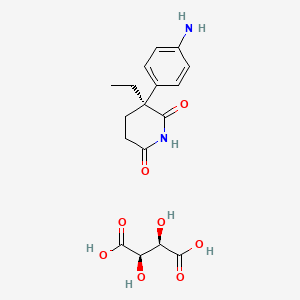

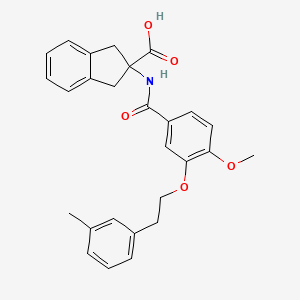

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

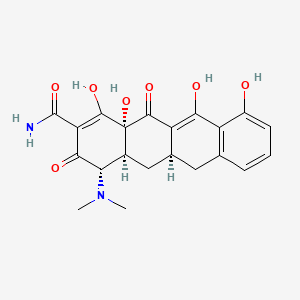

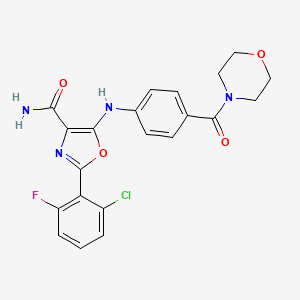

![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)